molecular formula C14H13N2NaO4S B12336189 Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate

Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate

Cat. No.: B12336189
M. Wt: 328.32 g/mol
InChI Key: UMQPHVVVUAWLTM-UHFFFAOYSA-M
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Description

Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamido group with a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-amino-3-methoxybenzoic acid and 5-methylthiophene-3-carboxylic acid. These compounds undergo a series of reactions, including amide bond formation and subsequent sodium salt formation, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The process may also incorporate green chemistry principles to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamido or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.

Comparison with Similar Compounds

    2-Amino-3-methoxybenzoic acid: Shares the benzamido group but lacks the thiophene ring.

    5-Methylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the benzamido group.

Uniqueness: Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N2NaO4S

Molecular Weight

328.32 g/mol

IUPAC Name

sodium;2-[(2-amino-3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H14N2O4S.Na/c1-7-6-9(14(18)19)13(21-7)16-12(17)8-4-3-5-10(20-2)11(8)15;/h3-6H,15H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1

InChI Key

UMQPHVVVUAWLTM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)N)C(=O)[O-].[Na+]

Origin of Product

United States

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